1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
Overview
Description
1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to the indole ring, making it a valuable molecule for various chemical and biological applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new therapeutically useful derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including anti-cancer, anti-fungal, anti-hiv, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities . These activities suggest that the compound interacts with its targets, leading to changes that inhibit the progression of these conditions.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can lead to the inhibition of disease progression in conditions such as cancer, HIV, and diabetes, among others .
Result of Action
Given the known biological activities of indole derivatives, it can be inferred that the compound’s action may result in the inhibition of disease progression in various conditions .
Preparation Methods
The synthesis of 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific synthetic route for this compound may include the following steps:
Formation of the indole ring: Phenylhydrazine reacts with a suitable ketone in the presence of an acid catalyst to form the indole ring.
Introduction of the tert-butyl and methyl groups: The tert-butyl and methyl groups are introduced through alkylation reactions using appropriate alkylating agents.
Esterification: The carboxylic acid groups are esterified using tert-butyl alcohol and methanol under acidic conditions to form the final compound.
Chemical Reactions Analysis
1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Scientific Research Applications
1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s indole structure makes it a potential candidate for studying biological processes and interactions, particularly those involving indole-based signaling molecules.
Comparison with Similar Compounds
1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl 2,3-dihydroindole-1,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-6,9H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYXEGXVXXICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735333 | |
Record name | 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-51-9, 928771-49-7 | |
Record name | 1-(1,1-Dimethylethyl) 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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